molecular formula C8H9Cl B172487 [(1R)-1-chloroethyl]benzene CAS No. 1459-15-0

[(1R)-1-chloroethyl]benzene

Cat. No. B172487
CAS RN: 1459-15-0
M. Wt: 140.61 g/mol
InChI Key: GTLWADFFABIGAE-SSDOTTSWSA-N
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Description

[(1R)-1-chloroethyl]benzene is a chemical compound with the molecular formula C8H9Cl . It has an average mass of 140.610 Da and a monoisotopic mass of 140.039276 Da . It is also known by other names such as (1R)-1-chloroethyl]benzene, (1R)-1-chloroethyl]benzene, and (1R)-1-phenyl-1-chloroethane .


Molecular Structure Analysis

[(1R)-1-chloroethyl]benzene is a derivative of benzene, which is a cyclic hydrocarbon where each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom . The benzene ring involves the formation of three delocalised π – orbitals spanning all six carbon atoms . The exact structure of [(1R)-1-chloroethyl]benzene would require more specific information or computational modeling to determine.


Physical And Chemical Properties Analysis

[(1R)-1-chloroethyl]benzene shares many properties with benzene, which is a nonpolar molecule and usually a colorless liquid with a characteristic aroma . Benzene is immiscible with water but is readily miscible with organic solvents . Upon combustion, benzene produces a sooty flame .

Safety And Hazards

While specific safety and hazard information for [(1R)-1-chloroethyl]benzene is not available in the search results, it’s important to note that benzene is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s crucial to handle all chemicals, including [(1R)-1-chloroethyl]benzene, with appropriate safety measures.

properties

IUPAC Name

[(1R)-1-chloroethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLWADFFABIGAE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309795
Record name [(1R)-1-Chloroethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R)-1-chloroethyl]benzene

CAS RN

1459-15-0
Record name [(1R)-1-Chloroethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1459-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1R)-1-Chloroethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using a procedure analogous to that of Example 1, 100 g (0.82 mol) of 1-phenylethane-1-ol is reacted with 97.6 g (0.529 mol) of cyanuric chloride over a period of 14 hours at a reaction temperature of 90° C. After phase separation, treatment with sodium hydroxide and purification by distillation, 1-chloro-1-phenylethane having a purity of>99% and containing<0.3% of isomeric alkyl chlorides is obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
97.6 g
Type
reactant
Reaction Step Two

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